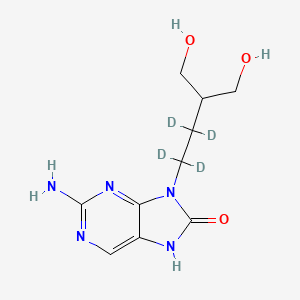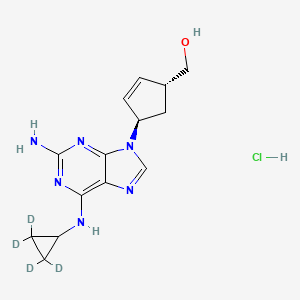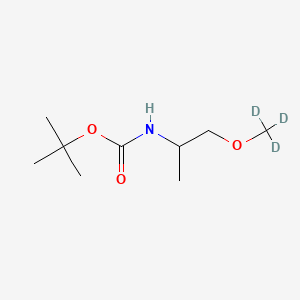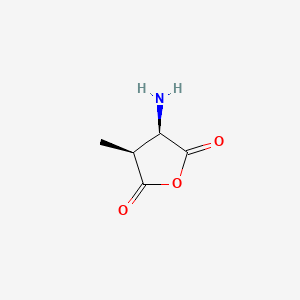
3'-Hydroxy Repaglinide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) is a deuterium-labeled derivative of 3’-HydroxyRepaglinide. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is often used in the study of drug metabolism and pharmacokinetics.
Métodos De Preparación
The synthesis of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) involves the incorporation of deuterium atoms into the molecular structure of 3’-HydroxyRepaglinide. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O).
Hydroxylation: Introduction of a hydroxyl group (-OH) at the 3’ position of the Repaglinide molecule.
Diastereomer Separation: The resulting mixture of diastereomers is then separated using chromatographic techniques.
Análisis De Reacciones Químicas
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3’ position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) has several scientific research applications:
Drug Metabolism Studies: It is used to study the metabolic pathways of Repaglinide and its derivatives.
Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide.
Isotope Labeling: The deuterium labeling helps in tracing the compound in biological systems using mass spectrometry.
Biological Studies: It is used in studies related to enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) is similar to that of Repaglinide. Repaglinide is an oral antihyperglycemic agent that stimulates insulin release from the pancreatic β-cells by binding to the ATP-sensitive potassium channels. The deuterium-labeled compound is used to study these interactions in more detail, providing insights into the molecular targets and pathways involved.
Comparación Con Compuestos Similares
3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) can be compared with other similar compounds such as:
3’-HydroxyRepaglinide: The non-deuterated version of the compound.
Repaglinide: The parent compound without the hydroxyl group at the 3’ position.
Deuterium-labeled analogs: Other deuterium-labeled derivatives of Repaglinide.
The uniqueness of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) lies in its deuterium labeling, which provides distinct advantages in tracing and studying the compound in biological systems.
Propiedades
IUPAC Name |
4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAZJVHPAVADF-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)






![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)




